molecular formula C6H4F9I B083312 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane CAS No. 14115-45-8

1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane

Cat. No.: B083312
CAS No.: 14115-45-8
M. Wt: 373.99 g/mol
InChI Key: GKBGDCARGTVCJU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C6H3F9I It is characterized by the presence of trifluoromethyl groups and an iodine atom attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane with iodine under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atom .

Scientific Research Applications

1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups and iodine atom can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F9I/c7-4(8,9)3(1-2-16,5(10,11)12)6(13,14)15/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBGDCARGTVCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374773
Record name 1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14115-45-8
Record name 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14115-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14115-45-8
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